![molecular formula C17H19NO5S2 B2985213 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane CAS No. 1706223-57-5](/img/structure/B2985213.png)
4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane
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Description
4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane is a chemical compound that has gained attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound belongs to the thiazepane family and has a molecular formula of C18H17NO4S2.
Scientific Research Applications
Organic Light-Emitting Devices
Compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl structure have been used in the design of organic light-emitting devices . These compounds can contribute to the up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process, which is dominant in these compounds due to 2 ET1 > ES1 . This property can be potentially harnessed in the design of efficient, non-doped blue organic light-emitting devices .
B-Raf Inhibitors
2,3-dihydrobenzo[b][1,4]dioxin-containing compounds have been synthesized and evaluated for their B-Raf inhibitory and anti-proliferation activities . These compounds could potentially be used in the development of new drugs for the treatment of diseases where B-Raf plays a key role .
Immunomodulators
Compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl structure have been identified as potential immunomodulators . These compounds could potentially be used in the treatment of diseases where modulation of the immune response is beneficial .
Synthesis of Amines
The 2,3-dihydrobenzo[b][1,4]dioxin structure has been used in the synthesis of amines . This could potentially be applied in the production of a wide range of chemicals, including pharmaceuticals and materials .
properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-7-(furan-2-yl)-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S2/c19-25(20,13-3-4-14-16(12-13)23-10-9-22-14)18-6-5-17(24-11-7-18)15-2-1-8-21-15/h1-4,8,12,17H,5-7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRITVOCZOFNANZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane |
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